2-methylphenanthridin-6(5H)-one
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Overview
Description
2-Methylphenanthridin-6(5H)-one is a heterocyclic compound that belongs to the phenanthridine family. Phenanthridines are known for their significant biological activities and are found in various bioactive alkaloids, pharmaceuticals, and natural products . The structure of this compound consists of a phenanthridine core with a methyl group at the 2-position and a ketone group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphenanthridin-6(5H)-one can be achieved through various methods. One common approach involves the radical cyclization of 2-isocyanobiphenyls with diarylphosphine oxides under metal-free conditions . This method uses Rose Bengal as a catalyst and sustainable air as a terminal oxidant at room temperature, providing the desired product in moderate to good yields .
Another method involves the use of arylisonitriles and phenylphosphine oxide in the presence of silver acetate (AgOAc) and dry dimethylformamide (DMF) at 100°C . The reaction mixture is stirred for several hours, followed by extraction and purification through flash column chromatography to obtain the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of phenanthridine oxides.
Reduction: Formation of 2-methylphenanthridin-6-ol.
Substitution: Formation of various substituted phenanthridine derivatives.
Scientific Research Applications
2-Methylphenanthridin-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-methylphenanthridin-6(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, phenanthridine derivatives have been found to inhibit topoisomerase I and II, enzymes involved in DNA replication and repair . This inhibition can result in the suppression of cancer cell growth.
Comparison with Similar Compounds
2-Methylphenanthridin-6(5H)-one can be compared with other phenanthridine derivatives such as:
Nitidine chloride: An active natural anticancer product.
NK109: Exhibits antitumor effects against various human cancer cell lines.
Fagaronine: An active antileukemic and antimalarial alkaloid.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-methyl-5H-phenanthridin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBNREUOFIIEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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